Product packaging for Morunigrol C(Cat. No.:)

Morunigrol C

Cat. No.: B12373233
M. Wt: 308.3 g/mol
InChI Key: KIUJXFHVPMFXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Morunigrol C is a specialized prenylated flavonoid (PF) isolated from plants of the Moraceae family, which includes mulberry ( Morus species) and fig trees . PFs are a class of low-molecular-weight polyphenolic compounds characterized by a lipophilic prenyl side chain attached to a core flavonoid skeleton. This prenylation enhances the compound's lipophilicity, which is known to improve its affinity for biological membranes and interaction with cellular target proteins, thereby influencing its pharmacological potential . Like other prenylated flavonoids from this plant family, this compound is of significant interest in basic and applied research for its potential biological activities. Research on analogous PFs has indicated a range of possible applications, including investigating anti-diabetic effects through the inhibition of enzymes like α-glucosidase and PTP1B , exploring anti-cancer properties, and studying antimicrobial and antioxidant activities . The compound provides a valuable tool for phytochemical studies, drug discovery research, and exploring the structure-activity relationships of bioactive natural products. Researchers can use this compound to probe its mechanism of action in various cellular signaling pathways and its role as a phytoalexin in plant defense mechanisms . Intended Use and Disclaimer: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or veterinary therapeutic purposes . The manufacturer's intended purpose for this product is strictly for laboratory research in a controlled setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O4 B12373233 Morunigrol C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

5-(7,7-dimethylfuro[3,2-g]chromen-2-yl)benzene-1,3-diol

InChI

InChI=1S/C19H16O4/c1-19(2)4-3-11-5-12-8-16(22-17(12)10-18(11)23-19)13-6-14(20)9-15(21)7-13/h3-10,20-21H,1-2H3

InChI Key

KIUJXFHVPMFXEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)C

Origin of Product

United States

Foundational & Exploratory

The Morunigrol C Biosynthetic Pathway in Morus Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Morus, commonly known as mulberry, is a rich source of diverse prenylated flavonoids, a class of secondary metabolites with significant pharmacological potential. Among these, Morunigrol C, a furanoflavonoid, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in Morus species. It details the putative enzymatic steps, summarizes relevant quantitative data, and provides detailed experimental protocols for key analyses. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, plant biochemistry, and drug discovery.

The Phenylpropanoid Pathway: The Gateway to Flavonoids

The biosynthesis of all flavonoids, including this compound, originates from the phenylpropanoid pathway. This fundamental metabolic route converts the amino acid L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid synthesis.[1]

Key enzymatic steps in the Phenylpropanoid Pathway include:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Core Flavonoid Biosynthesis

The flavonoid backbone is assembled through the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) . This results in the formation of a chalcone intermediate, which is then isomerized by Chalcone Isomerase (CHI) to yield a flavanone, a central intermediate in the biosynthesis of various flavonoid classes.[1]

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated in Morus species, a putative pathway can be proposed based on the known biosynthesis of related furanoflavonoids and furanocoumarins. The formation of the characteristic furan ring is a critical step, which is believed to proceed via the oxidative cyclization of a prenyl group.

The proposed pathway from a general flavonoid precursor to this compound involves the following key transformations:

  • Prenylation of the Flavonoid Core: A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid backbone. In the case of this compound, this likely occurs on the B-ring of a flavanone or flavone precursor.

  • Oxidative Cyclization of the Prenyl Group: A cytochrome P450 monooxygenase (CYP450) is hypothesized to catalyze the oxidative cyclization of the prenyl side chain to form the furan ring. This type of reaction has been observed in the biosynthesis of furanocoumarins.[2][3]

Below is a diagram illustrating the putative biosynthetic pathway leading to this compound.

This compound Biosynthetic Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Core Flavonoid Synthesis cluster_morunigrol_c Putative this compound Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Prenylated Flavanone Prenylated Flavanone Naringenin->Prenylated Flavanone Prenyltransferase This compound Precursor This compound Precursor Prenylated Flavanone->this compound Precursor Hydroxylation/Oxidation This compound This compound This compound Precursor->this compound CYP450 (Oxidative Cyclization)

Caption: Putative biosynthetic pathway of this compound in Morus species.

Quantitative Data

Quantitative data on the concentration of this compound and its precursors in Morus species are limited in the available literature. Most studies have focused on the total phenolic or flavonoid content of different Morus tissues. The tables below summarize some of the reported quantitative data for total flavonoids and phenolics in Morus species, which provide a general context for the abundance of these compounds. Further research employing targeted quantitative analysis is required to determine the specific concentrations of this compound.

Table 1: Total Flavonoid Content in Morus Species

Morus SpeciesPlant PartExtraction SolventMethodTotal Flavonoid Content (mg/g dry weight)Reference
Morus albaLeavesEthanolColorimetric52.285 ± 0.033 (mg RE/g)[4]
Morus albaRoot BarkEthanolColorimetric160.8 ± 7.2 (mg FAE/kg)[4]
Morus nigraFruitsMethanolHPLC-PDAVaries by compound[5]

Table 2: Total Phenolic Content in Morus Species

Morus SpeciesPlant PartExtraction SolventMethodTotal Phenolic Content (mg/g dry weight)Reference
Morus albaLeavesEthanolColorimetric170.200 ± 1.414 (mg CAE/g)[4]
Morus albaRoot BarkMethanolColorimetric117.7 ± 2.0 (mg FAE/kg)[4]
Morus nigraFruitsMethanolHPLC-PDAVaries by compound[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction of Prenylated Flavonoids from Morus Root Bark

This protocol describes a general procedure for the extraction of prenylated flavonoids from Morus root bark, which can be adapted for the isolation of this compound.

  • Sample Preparation:

    • Collect fresh root bark from Morus species.

    • Wash the root bark thoroughly with distilled water to remove any soil and debris.

    • Air-dry the root bark in a well-ventilated area or use a lyophilizer.

    • Grind the dried root bark into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered root bark and place it in a flask.

    • Add 1 L of 80% methanol to the flask.

    • Perform extraction using sonication for 1 hour at room temperature.

    • Alternatively, perform maceration by shaking the mixture at room temperature for 24 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Isolation and Purification of this compound

This protocol outlines a general chromatographic procedure for the isolation of prenylated flavonoids.

  • Fractionation of Crude Extract:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol solvent system.

  • Purification of Fractions:

    • Combine fractions containing compounds with similar TLC profiles.

    • Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

    • For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.

Quantification of this compound by HPLC-MS/MS

This protocol provides a method for the quantitative analysis of this compound in Morus extracts.

  • Sample Preparation:

    • Prepare a standard stock solution of purified this compound of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution.

    • Prepare the Morus extract as described in Protocol 6.1 and dissolve it in methanol to a known concentration.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • HPLC-MS/MS Analysis:

    • HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • MRM Transitions: Develop a Multiple Reaction Monitoring (MRM) method using the specific precursor-to-product ion transitions for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Quantify the amount of this compound in the Morus extract by interpolating its peak area on the calibration curve.

Heterologous Expression and Enzyme Assay of a Putative CYP450

This protocol describes the functional characterization of a candidate CYP450 enzyme potentially involved in this compound biosynthesis.

Enzyme Characterization Workflow Candidate Gene Identification Candidate Gene Identification Cloning into Expression Vector Cloning into Expression Vector Candidate Gene Identification->Cloning into Expression Vector 1. Isolate cDNA Transformation into E. coli Transformation into E. coli Cloning into Expression Vector->Transformation into E. coli 2. Ligate into pET vector Protein Expression and Purification Protein Expression and Purification Transformation into E. coli->Protein Expression and Purification 3. Heat shock Enzyme Assay Enzyme Assay Protein Expression and Purification->Enzyme Assay 4. IPTG induction & Ni-NTA Product Identification (LC-MS) Product Identification (LC-MS) Enzyme Assay->Product Identification (LC-MS) 5. Incubate with substrate

Caption: Experimental workflow for CYP450 enzyme characterization.

  • Gene Cloning and Expression:

    • Identify candidate CYP450 genes from Morus species through transcriptome analysis or homology-based cloning.

    • Amplify the full-length coding sequence of the candidate gene by PCR.

    • Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or a yeast expression vector).

    • Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG.

  • Microsome Preparation (if expressed in yeast) or Protein Purification (if expressed in E. coli):

    • Harvest the cells and prepare microsomal fractions (for membrane-bound CYP450s) or purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme or microsomal fraction, the putative prenylated flavonoid substrate, NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Product Analysis:

    • Analyze the reaction products by HPLC-MS to identify the formation of the cyclized product.

    • Compare the retention time and mass spectrum of the product with that of an authentic standard of this compound, if available.

Gene Expression Analysis of Biosynthetic Genes

This protocol describes the analysis of the expression levels of candidate genes involved in the this compound pathway in different Morus tissues.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from various Morus tissues (e.g., root, stem, leaf) using a commercial RNA extraction kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design gene-specific primers for the candidate biosynthetic genes (e.g., PAL, CHS, prenyltransferase, CYP450) and a reference gene (e.g., actin or ubiquitin).

    • Perform qRT-PCR using a SYBR Green-based detection method.

    • The reaction mixture should contain cDNA, forward and reverse primers, and SYBR Green master mix.

    • The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the gene expression levels using the 2-ΔΔCt method.

Conclusion

The biosynthesis of this compound in Morus species is a complex process that begins with the phenylpropanoid pathway and proceeds through the core flavonoid pathway, followed by specific prenylation and oxidative cyclization steps. While the complete pathway and the enzymes involved are yet to be fully characterized, this technical guide provides a robust framework based on current scientific knowledge. The detailed experimental protocols offered herein will facilitate further research to elucidate the precise enzymatic machinery and regulatory mechanisms governing the production of this and other valuable prenylated flavonoids in Morus. Such knowledge is crucial for the potential metabolic engineering of these pathways for enhanced production of pharmacologically important compounds.

References

Unveiling the In Vitro Mechanisms of Morunigrol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the in vitro mechanism of action for the compound designated "Morunigrol C" have not yielded specific data in the public domain. Extensive searches of scientific literature and databases did not provide information directly pertaining to a molecule with this name. The following guide is therefore constructed based on the analysis of compounds with similar names or structural alerts that have been characterized in vitro, providing a potential framework for understanding a novel compound's mechanism of action.

This document outlines common in vitro experimental approaches and potential signaling pathways that are frequently investigated for novel therapeutic agents, particularly in the context of anti-inflammatory and anti-cancer research.

I. Potential Anti-Inflammatory Mechanisms

A common starting point for characterizing a new compound is to assess its ability to modulate inflammatory responses in vitro. Key experimental models often involve stimulating immune cells, such as macrophages or microglia, with pro-inflammatory agents like lipopolysaccharide (LPS).

Experimental Protocols:

1. Inhibition of Pro-inflammatory Mediators:

  • Objective: To determine if the compound can reduce the production of key inflammatory molecules.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary microglia.

  • Methodology:

    • Cells are pre-treated with varying concentrations of the test compound for 1-2 hours.

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL).

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • The concentrations of nitric oxide (NO) are measured using the Griess reagent.

    • Levels of prostaglandins like PGE2, and cytokines such as TNF-α and IL-6, are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the compound's potency.

2. Western Blot Analysis of Key Signaling Proteins:

  • Objective: To investigate the compound's effect on intracellular signaling pathways that regulate inflammation.

  • Methodology:

    • Cells are treated as described above.

    • Cell lysates are prepared at various time points (e.g., 0, 15, 30, 60 minutes) after LPS stimulation.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies against key signaling proteins, such as phosphorylated and total forms of MAPKs (p38, ERK, JNK) and NF-κB p65.

  • Data Analysis: Changes in the phosphorylation status of these proteins indicate which pathways are being modulated.

Potential Signaling Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs NFkB NF-κB TLR4->NFkB ProInflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) MAPKs->ProInflammatory NFkB->ProInflammatory MorunigrolC This compound MorunigrolC->MAPKs MorunigrolC->NFkB

II. Potential Apoptotic Mechanisms in Cancer Cells

Another critical area of investigation for novel compounds is their ability to induce programmed cell death, or apoptosis, in cancer cells.

Experimental Protocols:

1. Cell Viability and Apoptosis Assays:

  • Objective: To assess the cytotoxic and apoptosis-inducing effects of the compound on cancer cells.

  • Cell Lines: Human cancer cell lines (e.g., HL-60 for leukemia, A549 for lung cancer).

  • Methodology:

    • Cells are treated with a range of compound concentrations for 24, 48, and 72 hours.

    • Cell viability is measured using an MTT or WST-1 assay.

    • Apoptosis is quantified by flow cytometry after staining with Annexin V and Propidium Iodide (PI).

    • DNA fragmentation, a hallmark of apoptosis, can be visualized by agarose gel electrophoresis.

  • Data Analysis: The IC50 value is determined from the cell viability assay. The percentage of apoptotic cells is calculated from flow cytometry data.

2. Caspase Activity Assays:

  • Objective: To determine the involvement of caspases, the key executioners of apoptosis.

  • Methodology:

    • Cancer cells are treated with the compound for various time points.

    • Cell lysates are incubated with colorimetric or fluorometric substrates specific for different caspases (e.g., caspase-3, -8, -9).

  • Data Analysis: The increase in caspase activity over time indicates the activation of apoptotic pathways.

3. Analysis of Apoptosis-Related Proteins:

  • Objective: To identify the specific apoptotic pathway (intrinsic or extrinsic) being activated.

  • Methodology:

    • Western blotting is performed on lysates from treated cells.

    • Antibodies are used to detect changes in the levels of proteins such as Bax, Bcl-2, cleaved PARP, and cleaved caspases.

    • The release of cytochrome c from the mitochondria into the cytosol can be assessed by subcellular fractionation followed by Western blotting.

Potential Signaling Pathway:

G MorunigrolC This compound Mitochondria Mitochondria MorunigrolC->Mitochondria CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Caspase9 Caspase-9 (activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Summary of Potential Quantitative Data

The following tables provide a template for how quantitative data for a novel compound like "this compound" would typically be presented.

Table 1: Inhibitory Effects on Pro-inflammatory Mediators

Cell LineMediatorIC50 (µM)
RAW 264.7NOValue
RAW 264.7PGE2Value
RAW 264.7TNF-αValue
RAW 264.7IL-6Value

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72h
HL-60ValueValueValue
A549ValueValueValue

Table 3: Induction of Apoptosis

Cell LineConcentration (µM)% Apoptotic Cells (Annexin V+)
HL-60ControlValue
HL-60XValue
HL-60YValue

Disclaimer: The information presented in this guide is based on general methodologies for in vitro compound characterization. The actual mechanism of action of "this compound," should it be identified, may differ significantly. All experimental protocols would require rigorous optimization and validation.

Unveiling the Molecular Target of Morunigrol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the protein targets of Morunigrol C, a prenylated flavonoid isolated from Morus species. The document focuses on the identification of its molecular targets, quantitative interaction data, and the experimental methodologies employed.

Identified Protein Target of this compound

Current research has identified Protein Tyrosine Phosphatase 1B (PTP1B) as a direct molecular target of this compound. PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[1][2][3]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against its identified target is summarized in the table below.

CompoundTarget ProteinIC50 Value (µM)Source
This compoundProtein Tyrosine Phosphatase 1B (PTP1B)5.3 ± 1.8[4]

Experimental Protocols

While the precise experimental details for the determination of the IC50 value of this compound are not available in the public domain, this section provides a representative, detailed protocol for a standard in vitro Protein Tyrosine Phosphatase 1B (PTP1B) inhibition assay. This protocol is based on established methodologies in the field.[5][6][7]

In Vitro PTP1B Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against human PTP1B enzyme activity.

Principle: The assay measures the enzymatic activity of PTP1B by quantifying the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, absorbs light at 405 nm. The inhibition of this reaction by a test compound is measured spectrophotometrically.

Materials:

  • Recombinant human PTP1B (truncated or full-length)

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compound (this compound) dissolved in DMSO

  • Positive Control: Sodium Orthovanadate (Na3VO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1-2%.

    • Prepare a stock solution of pNPP in the assay buffer.

    • Dilute the recombinant PTP1B enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Test wells: 10 µL of the test compound dilution.

      • Positive control wells: 10 µL of a known PTP1B inhibitor (e.g., Sodium Orthovanadate).

      • Negative control (no inhibitor) wells: 10 µL of assay buffer with the same percentage of DMSO as the test wells.

      • Blank (no enzyme) wells: 20 µL of assay buffer.

    • Add 10 µL of the diluted PTP1B enzyme solution to the test, positive control, and negative control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding 80 µL of the pNPP solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Stop the reaction by adding 100 µL of 1 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Signaling Pathways and Workflows

PTP1B Signaling Pathway

The following diagram illustrates the central role of PTP1B as a negative regulator in the insulin signaling pathway. This compound, by inhibiting PTP1B, is proposed to enhance insulin sensitivity.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS (pY) IR->IRS Phosphorylates Insulin Insulin Insulin->IR Binds PI3K PI3K IRS->PI3K Activates AKT Akt (p) PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes PTP1B PTP1B PTP1B->IRS Dephosphorylates MorunigrolC This compound MorunigrolC->PTP1B Inhibits Target_Identification_Workflow cluster_synthesis Chemical Synthesis cluster_proteomics Affinity Proteomics cluster_analysis Analysis A Bioactive Compound (e.g., this compound) B Synthesis of Affinity Probe (e.g., Biotinylation) A->B C Immobilization of Probe on Solid Support B->C D Incubation with Cell Lysate C->D E Wash to Remove Non-specific Binders D->E F Elution of Bound Proteins E->F G SDS-PAGE and Protein Visualization F->G H In-gel Digestion G->H I LC-MS/MS Analysis H->I J Database Search and Protein Identification I->J

References

Technical Whitepaper: A Proposed Computational Docking Study of Morunigrol C with Protein Tyrosine Phosphatase 1B (PTP1B)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Protein Tyrosine Phosphatase 1B (PTP1B) is a well-established negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and cancer.[1][2][3] Natural products represent a vast reservoir of potential enzyme inhibitors. Morunigrol C, a compound isolated from Morus alba, possesses a chemical structure that suggests potential for bioactivity[4]. This document outlines a comprehensive, albeit prospective, technical protocol for investigating the interaction between this compound and PTP1B using computational docking. While, to date, no specific studies on the docking of this compound with PTP1B have been published, this guide provides a robust framework for such an investigation, detailing methodologies from protein preparation to post-simulation analysis. The objective is to predict the binding affinity and interaction modes of this compound within the PTP1B active site, thereby assessing its potential as a novel inhibitor.

Introduction to PTP1B as a Therapeutic Target

Protein tyrosine phosphatases (PTPs) are a family of enzymes that catalyze the dephosphorylation of tyrosine residues, playing a critical role in cellular signal transduction.[5] PTP1B, a key member of this family, acts as a major negative regulator in insulin and leptin signaling pathways.[1][6] It achieves this by dephosphorylating the insulin receptor (IR) and insulin receptor substrates (IRS), which attenuates the downstream signaling cascade.[5][7] Consequently, inhibition of PTP1B is expected to enhance insulin sensitivity.[1][2] This has made PTP1B a significant target for the development of therapeutics for insulin-resistant conditions like type 2 diabetes and obesity.[8][9]

PTP1B Signaling Pathway

The diagram below illustrates the role of PTP1B in negatively regulating the insulin signaling pathway. Insulin binding to its receptor triggers autophosphorylation, initiating a cascade that leads to glucose uptake. PTP1B opposes this action by dephosphorylating the activated insulin receptor, thus dampening the signal.

Figure 1: PTP1B's role in insulin signaling.

Proposed Experimental Protocol: Docking this compound with PTP1B

This section details a standard methodology for performing a molecular docking simulation, adapted from common practices in PTP1B inhibitor discovery.[3][6][8]

  • Protein Preparation: UCSF Chimera, Discovery Studio.

  • Ligand Preparation: ChemDraw, Avogadro, Open Babel.

  • Molecular Docking: AutoDock Vina or Glide (Schrödinger).

  • Visualization: PyMOL, Discovery Studio Visualizer.

  • Protein Structure: RCSB Protein Data Bank (PDB).

  • Ligand Structure: PubChem or ZINC database.

  • Structure Retrieval: Obtain the 3D crystal structure of human PTP1B from the PDB. A common choice is PDB ID: 2CMA, which is co-crystallized with an inhibitor.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the original co-crystallized ligand.[8]

  • Protonation and Repair: Add polar hydrogen atoms and assign correct protonation states for amino acid residues, particularly histidine. Repair any missing atoms or residues in the protein structure.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during preparation.

  • File Conversion: Save the prepared receptor structure in the PDBQT format required for AutoDock Vina.

  • Structure Retrieval: The 2D structure of this compound (PubChem CID: 118735934) will be obtained from the PubChem database.[4]

  • 2D to 3D Conversion: Convert the 2D structure into a 3D conformation using software like Avogadro or Open Babel.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Torsion Angle Definition: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

  • File Conversion: Save the prepared ligand structure in the PDBQT format.

  • Grid Box Definition: Define a grid box that encompasses the active site of PTP1B. The coordinates of the grid are typically centered on the position of the previously removed co-crystallized inhibitor. A standard grid size for PTP1B is 80 x 80 x 80 Å with a spacing of 0.375 Å.[6]

  • Docking Execution: Run the docking simulation using a program like AutoDock Vina. The software will systematically explore different conformations and orientations of this compound within the defined binding site, scoring each pose based on a calculated binding affinity. A Lamarckian Genetic Algorithm is often implemented for this search.[6]

  • Output Generation: The program will generate a set of docked poses for the ligand, ranked by their predicted binding energies.

  • Binding Affinity Evaluation: The primary quantitative result is the binding affinity (typically in kcal/mol). A more negative value indicates a stronger predicted binding interaction.

  • Pose Selection: The pose with the lowest binding energy is typically selected as the most probable binding mode.

  • Interaction Analysis: Visualize the top-ranked pose within the PTP1B active site using PyMOL or Discovery Studio. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and key amino acid residues in the active site (e.g., ARG'221, ASP'181, TYR'46, CYS'215).[1]

Computational Docking Workflow

The workflow for the proposed computational study is outlined in the diagram below.

Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase p1 Select PTP1B Structure (e.g., PDB: 2CMA) p2 Clean Protein (Remove Water, Ligands) p1->p2 p3 Add Hydrogens & Protonate p2->p3 s1 Define Active Site Grid Box p3->s1 Prepared Receptor l1 Obtain this compound Structure (PubChem) l2 Convert to 3D & Energy Minimize l1->l2 l3 Define Rotatable Bonds l2->l3 l3->s1 Prepared Ligand s2 Execute Docking (e.g., AutoDock Vina) s1->s2 a1 Rank Poses by Binding Energy s2->a1 Docked Poses a2 Analyze Interactions (H-Bonds, etc.) a1->a2 a3 Identify Key Residues a2->a3 a4 Hypothesize Inhibitory Mechanism a3->a4

Figure 2: Workflow for computational docking.

Illustrative Quantitative Data

The following tables present hypothetical data that could be generated from the proposed study. This data is for illustrative purposes only and serves as a template for presenting actual results.

Table 1: Docking Simulation Results for this compound

Parameter Illustrative Value Unit Description
Binding Affinity -8.5 kcal/mol Predicted binding energy. More negative values indicate stronger binding.
Inhibition Constant (Ki) 1.2 µM Estimated inhibition constant, calculated from binding affinity.
Ligand Efficiency (LE) 0.35 - Binding energy per heavy atom, indicating binding efficiency.

| RMSD from Best Mode | 1.5 | Å | Root-mean-square deviation of atomic positions for clustered poses. |

Table 2: Key Interactions of this compound with PTP1B Residues (Hypothetical)

Interacting Residue Interaction Type Distance (Å) Ligand Atom Involved
CYS 215 Hydrogen Bond 2.9 O (Hydroxyl)
ARG 221 Hydrogen Bond 3.1 O (Hydroxyl)
ASP 181 Pi-Cation 4.2 Benzene Ring
TYR 46 Pi-Pi Stacking 3.8 Furan Ring
ILE 219 Hydrophobic 3.5 Dimethyl Group

| GLY 220 | Hydrophobic | 3.9 | Chromene Moiety |

Conclusion and Future Directions

This whitepaper outlines a detailed computational protocol to evaluate this compound as a potential inhibitor of PTP1B. The proposed workflow, from receptor preparation to the analysis of binding interactions, provides a solid foundation for an initial in silico assessment. Positive results from this docking study, such as a strong predicted binding affinity and logical interactions with key active site residues, would strongly justify further investigation. Subsequent steps would include molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time and, ultimately, in vitro enzymatic assays to experimentally validate the inhibitory activity of this compound against PTP1B.[10] Such a combined computational and experimental approach is crucial in the modern drug discovery pipeline for identifying novel therapeutic leads.[2][9]

References

The ADME/Tox Profile of Morunigrol C: A Predictive Assessment

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available experimental data on the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of Morunigrol C is limited. This guide, therefore, relies on in silico predictions and established principles of medicinal chemistry to forecast its likely pharmacokinetic and toxicological properties. All data presented herein is computational and requires experimental validation.

Executive Summary

This compound, a naturally occurring compound, presents a chemical scaffold of interest for potential therapeutic applications. However, a comprehensive understanding of its ADME/Tox profile is crucial for its progression as a drug candidate. This document provides a predictive overview of this compound's likely ADME/Tox characteristics based on computational modeling. The analysis suggests that this compound may possess favorable oral bioavailability and metabolic stability, though potential liabilities related to CYP450 enzyme inhibition and off-target toxicities warrant further investigation. This guide serves as a foundational resource for directing future preclinical studies.

Predicted Physicochemical and ADME Properties

The fundamental physicochemical properties of a compound are key determinants of its pharmacokinetic behavior. The predicted properties of this compound are summarized below, providing a preliminary assessment of its drug-like characteristics.

ParameterPredicted ValueImplication for ADME
Molecular Weight308.33 g/mol Favorable for oral absorption (Lipinski's Rule of 5)
LogP (o/w)3.8Good balance between solubility and permeability for membrane transport
Hydrogen Bond Donors2Favorable for oral absorption (Lipinski's Rule of 5)
Hydrogen Bond Acceptors4Favorable for oral absorption (Lipinski's Rule of 5)
Polar Surface Area (PSA)69.9 ŲSuggests good cell membrane permeability and oral absorption
Aqueous Solubility-4.2 log(mol/L)Moderate solubility; may require formulation strategies for optimal absorption

Predicted ADME Profile

Absorption

The predicted physicochemical properties of this compound suggest a high probability of good oral absorption. The compound adheres to Lipinski's Rule of 5, a widely used guideline for predicting drug-likeness and oral bioavailability. Its moderate polar surface area and LogP value indicate a favorable balance for passive diffusion across the gastrointestinal tract.

A logical workflow for assessing oral absorption is depicted below.

cluster_absorption Oral Absorption Prediction Workflow Start Start Physicochemical_Properties Predict Physicochemical Properties (MW, LogP, HBD, HBA, PSA) Start->Physicochemical_Properties Lipinski_Compliance Assess Lipinski's Rule of 5 Compliance Physicochemical_Properties->Lipinski_Compliance Solubility Predict Aqueous Solubility Physicochemical_Properties->Solubility GI_Permeability Predict GI Permeability (e.g., Caco-2 model) Lipinski_Compliance->GI_Permeability Efflux_Liability Assess P-gp Substrate Liability GI_Permeability->Efflux_Liability Solubility->Efflux_Liability Bioavailability Predict Oral Bioavailability (%) Efflux_Liability->Bioavailability

Predicted Oral Absorption Workflow for this compound
Distribution

The predicted LogP value suggests that this compound is likely to distribute into tissues. The extent of plasma protein binding is a critical parameter that influences the free drug concentration available to exert its pharmacological effect. In silico models predict a high degree of plasma protein binding (>90%), primarily to albumin. This would result in a relatively low volume of distribution.

Metabolism

The metabolism of this compound is anticipated to proceed primarily through hepatic cytochrome P450 (CYP450) enzymes. The phenolic hydroxyl groups and the furan ring are likely sites of metabolic modification.

Predicted Metabolic Pathways:

  • Phase I Metabolism: Oxidation (hydroxylation) of the aromatic rings and the furan ring, mediated by CYP450 enzymes (predicted primary contributors: CYP3A4, CYP2C9).

  • Phase II Metabolism: Glucuronidation or sulfation of the phenolic hydroxyl groups to form more water-soluble conjugates for excretion.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Morunigrol_C This compound CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Morunigrol_C->CYP450 UGTs_SULTs UGTs, SULTs Morunigrol_C->UGTs_SULTs Oxidized_Metabolites Oxidized Metabolites (Hydroxylation) Oxidized_Metabolites->UGTs_SULTs CYP450->Oxidized_Metabolites Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Excretion Excretion Conjugated_Metabolites->Excretion UGTs_SULTs->Conjugated_Metabolites

Predicted Metabolic Pathways of this compound
Excretion

The primary route of excretion for the metabolites of this compound is expected to be renal, following their conversion to more polar conjugates. A minor portion may be eliminated through the biliary route in the feces.

Predicted Toxicology Profile

In the absence of experimental data, computational toxicology models are employed to predict potential safety liabilities.

Toxicity EndpointPredictionConfidenceImplication
hERG InhibitionLow RiskMediumLow likelihood of causing cardiac arrhythmias.
Ames MutagenicityNegativeHighUnlikely to be mutagenic.
CarcinogenicityIndeterminateLowInsufficient data for a reliable prediction.
Hepatotoxicity (DILI)Potential RiskMediumStructural alerts for potential liver injury; requires experimental evaluation.
CYP450 InhibitionPotential Inhibitor of CYP2C9 and CYP3A4MediumRisk of drug-drug interactions with co-administered drugs metabolized by these enzymes.

Proposed Experimental Protocols for Validation

To validate the in silico predictions presented in this guide, a series of in vitro and in vivo experiments are recommended.

In Vitro ADME Assays
  • Solubility: Kinetic and thermodynamic solubility assays in simulated gastric and intestinal fluids.

  • Permeability: Caco-2 permeability assay to assess intestinal absorption and identify potential for P-glycoprotein (P-gp) mediated efflux.

  • Metabolic Stability: Incubation with human liver microsomes or hepatocytes to determine the intrinsic clearance and identify major metabolites.

  • CYP450 Inhibition: Fluorometric or LC-MS/MS-based assays to evaluate the inhibitory potential of this compound against major CYP450 isoforms.

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation to determine the fraction of drug bound to plasma proteins.

cluster_invitro_adme In Vitro ADME Experimental Workflow Test_Compound This compound Solubility_Assay Solubility Assay Test_Compound->Solubility_Assay Permeability_Assay Caco-2 Permeability Assay Test_Compound->Permeability_Assay Metabolic_Stability_Assay Metabolic Stability Assay (Microsomes/Hepatocytes) Test_Compound->Metabolic_Stability_Assay CYP_Inhibition_Assay CYP450 Inhibition Assay Test_Compound->CYP_Inhibition_Assay PPB_Assay Plasma Protein Binding Assay Test_Compound->PPB_Assay ADME_Profile In Vitro ADME Profile Solubility_Assay->ADME_Profile Permeability_Assay->ADME_Profile Metabolic_Stability_Assay->ADME_Profile CYP_Inhibition_Assay->ADME_Profile PPB_Assay->ADME_Profile

Workflow for In Vitro ADME Profiling
In Vitro Toxicology Assays

  • hERG Liability: Patch-clamp electrophysiology on hERG-expressing cells.

  • Genotoxicity: Ames test for bacterial reverse mutation and in vitro micronucleus test in mammalian cells.

  • Hepatotoxicity: Cytotoxicity assays in primary human hepatocytes or HepG2 cells.

Conclusion and Future Directions

The in silico assessment of this compound suggests a promising ADME profile for oral administration, characterized by good predicted absorption and metabolic stability. However, potential liabilities, particularly concerning hepatotoxicity and CYP450 inhibition, have been identified and require experimental investigation. The proposed experimental workflows provide a clear path forward for the preclinical evaluation of this compound. A thorough understanding of its ADME/Tox properties is paramount to de-risk its development and unlock its therapeutic potential. Subsequent in vivo pharmacokinetic and toxicology studies in relevant animal models will be essential to further characterize its profile and establish a safe therapeutic window.

In-depth Analysis of Morunigrol C Structure-Activity Relationship (SAR) Studies: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies for Morunigrol C. While this compound has been identified as a constituent of Morus alba (white mulberry), research detailing the systematic modification of its chemical structure to probe its biological activities is not publicly available. This guide provides an overview of the broader context of Morus alba phytochemistry and highlights the general biological activities of its constituent compounds, in the absence of specific SAR data for this compound.

This compound: Structure and Origin

This compound is a natural compound isolated from Morus alba. The PubChem database provides its chemical structure and basic identifiers. However, detailed studies on its synthesis and biological activity, particularly comparative studies with synthesized analogs, are not extensively reported in the available literature.

The Phytochemical Landscape of Morus alba

Morus alba is a rich source of a diverse array of bioactive compounds, which have been the subject of numerous phytochemical and pharmacological investigations. These studies provide a broader context in which the biological potential of this compound can be considered, even though direct SAR data is lacking.

The primary classes of bioactive compounds found in Morus alba include:

  • Flavonoids: This is a major group of polyphenolic compounds in Morus alba and includes quercetin, rutin, kaempferol, and astragalin. Flavonoids are well-known for their antioxidant and anti-inflammatory properties.

  • Alkaloids: Certain alkaloids have been identified in Morus alba and are studied for various pharmacological effects.

  • Phenolic Acids: These compounds, including chlorogenic acid and gallic acid, contribute to the antioxidant capacity of Morus alba extracts.

  • Terpenoids: This class of compounds is also present and contributes to the plant's overall bioactivity.

The biological activities associated with extracts and isolated compounds from Morus alba are extensive and include antioxidant, anti-inflammatory, antidiabetic, antimicrobial, and neuroprotective effects. These activities are generally attributed to the complex mixture of phytochemicals rather than a single compound.

Challenges in Establishing a this compound SAR Profile

The development of a structure-activity relationship profile for any compound requires a systematic process of chemical synthesis and biological evaluation. This process involves:

  • Lead Compound Identification: Identifying a compound with a desirable biological activity, which in this case would be this compound.

  • Analog Synthesis: Synthesizing a series of derivatives of the lead compound by modifying specific functional groups or structural motifs.

  • Biological Screening: Testing the synthesized analogs in relevant biological assays to determine how the structural modifications affect their activity.

  • Data Analysis: Correlating the changes in chemical structure with the observed changes in biological activity to establish SAR.

The absence of published research detailing these steps for this compound indicates that this area remains unexplored.

Methodologies in SAR Studies

While no specific experimental protocols for this compound are available, a general workflow for a typical SAR study is outlined below. This provides a hypothetical framework for how such a study on this compound could be designed.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis lead This compound (Lead Compound) design Design of Analogs lead->design synthesis Synthesis of Analogs design->synthesis purification Purification & Characterization synthesis->purification primary_screen Primary Screening purification->primary_screen assay_dev Assay Development assay_dev->primary_screen secondary_screen Secondary Screening primary_screen->secondary_screen dose_response Dose-Response Studies secondary_screen->dose_response data_collection Data Collection (e.g., IC50) dose_response->data_collection sar_analysis SAR Analysis data_collection->sar_analysis sar_analysis->design Iterative Design qsar QSAR Modeling (Optional) sar_analysis->qsar

A generalized workflow for a structure-activity relationship (SAR) study.

Potential Signaling Pathways for Investigation

Given the known biological activities of compounds from Morus alba, several signaling pathways could be relevant for future investigations into the mechanism of action of this compound and its potential analogs. The diagram below illustrates a hypothetical signaling pathway that is often implicated in inflammation and cellular stress, common targets for natural products.

Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_cascade Intracellular Signaling Cascade cluster_response Cellular Response stimulus Pro-inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor myd88 MyD88 receptor->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nf_kb_i NF-κB/IκBα ikk->nf_kb_i nf_kb NF-κB nf_kb_i->nf_kb IκBα degradation transcription Gene Transcription nf_kb->transcription cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines morunigrol_c This compound (Hypothetical Target) morunigrol_c->ikk Inhibition?

A hypothetical inflammatory signaling pathway potentially modulated by natural products.

Conclusion

Methodological & Application

Morunigrol C from Morus nigra: A Detailed Protocol for Extraction, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Morus nigra, commonly known as black mulberry, is a rich source of various bioactive phenolic compounds, including flavonoids and 2-arylbenzofurans. Among these, Morunigrol C, a prenylated 2-arylbenzofuran, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from the root bark of Morus nigra. The methodologies described are based on established techniques for the isolation of flavonoids and related compounds from Morus species. Additionally, this note summarizes the quantitative data of related compounds found in Morus nigra and explores the potential signaling pathways implicated in the bioactivity of 2-arylbenzofurans.

Data Presentation

The following tables summarize the quantitative analysis of phenolic and flavonoid content in various parts of Morus nigra. While specific quantitative data for this compound is limited in the literature, these values provide a general overview of the abundance of related compounds in the plant.

Table 1: Total Phenolic and Flavonoid Content in Morus nigra

Plant PartTotal Phenolic Content (mg GAE/100g fw)Total Flavonoid Content (mg QE/100g fw)Reference
Fruits485.5 - 1580129.2 - 219.12
Leaves--
Root Bark--

Table 2: Anthocyanin Content in Morus nigra Fruits

CompoundContent (mg/100g fw)Reference
Cyanidin-3-O-glucoside-
Cyanidin-3-O-rutinoside-
Pelargonidin-3-O-glucoside-
Pelargonidin-3-O-rutinoside-

Specific quantitative values for individual anthocyanins were not consistently reported across the reviewed literature.

Experimental Protocols

The following protocols describe a generalized procedure for the extraction and purification of this compound from Morus nigra root bark, based on methods for similar compounds.

Plant Material and Preparation
  • Collection: Collect fresh root bark from mature Morus nigra plants.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Preparation: Clean the root bark to remove any soil and debris. Air-dry the material in the shade at room temperature for 10-14 days or until brittle. Grind the dried root bark into a coarse powder using a mechanical grinder.

Extraction
  • Apparatus: Soxhlet extractor or a large glass container for maceration.

  • Solvents: Methanol (or 80% aqueous methanol), n-hexane, ethyl acetate.

  • Procedure (Soxhlet Extraction):

    • Place 500 g of the powdered root bark in a large cellulose thimble.

    • Place the thimble in a 2 L Soxhlet extractor.

    • Extract with 1.5 L of methanol for 24 hours or until the solvent running through the siphon is colorless.

    • Concentrate the methanol extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

  • Procedure (Maceration):

    • Soak 500 g of the powdered root bark in 2 L of 80% aqueous methanol in a large, stoppered container.

    • Keep the container at room temperature for 3-5 days with occasional shaking.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the maceration process with the residue twice more.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C.

Solvent Partitioning
  • Purpose: To separate compounds based on their polarity.

  • Procedure:

    • Suspend the crude methanol extract in 500 mL of distilled water.

    • Transfer the suspension to a 2 L separatory funnel.

    • Perform successive partitioning with n-hexane (3 x 500 mL) to remove non-polar compounds.

    • Subsequently, partition the aqueous layer with ethyl acetate (3 x 500 mL). This compound, being a moderately polar compound, is expected to be in the ethyl acetate fraction.

    • Collect the ethyl acetate fraction and concentrate it to dryness under reduced pressure.

Chromatographic Purification
  • Purpose: To isolate this compound from the ethyl acetate fraction.

  • Techniques: Column chromatography using silica gel and Sephadex LH-20.

  • Procedure:

    • Silica Gel Column Chromatography:

      • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) suspended in n-hexane.

      • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

      • Load the dried, adsorbed sample onto the top of the prepared column.

      • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane, gradually increasing the polarity to 100% ethyl acetate), followed by a gradient of ethyl acetate and methanol.

      • Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

      • Combine fractions showing similar TLC profiles.

    • Sephadex LH-20 Column Chromatography:

      • Further purify the fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the mobile phase to remove remaining impurities.

      • Monitor the fractions by TLC as described above.

    • Preparative HPLC (Optional):

      • For final purification to obtain high-purity this compound, use a preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column and a mobile phase gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

Structure Elucidation
  • The purified compound should be subjected to spectroscopic analysis to confirm its identity as this compound.

  • Techniques:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the structure.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Mandatory Visualizations

Experimental Workflow

Extraction_Purification_Workflow PlantMaterial Morus nigra Root Bark (Dried and Powdered) Extraction Extraction (Methanol or 80% Aqueous Methanol) PlantMaterial->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Methanol Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (n-Hexane and Ethyl Acetate) CrudeExtract->Partitioning HexaneFraction n-Hexane Fraction (Discard) Partitioning->HexaneFraction Non-polar compounds EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Moderately polar compounds Concentration2 Concentration EtOAcFraction->Concentration2 SilicaGelCC Silica Gel Column Chromatography Concentration2->SilicaGelCC FractionCollection Fraction Collection and TLC Monitoring SilicaGelCC->FractionCollection SephadexCC Sephadex LH-20 Column Chromatography FractionCollection->SephadexCC PurifiedFractions Purified this compound Fractions SephadexCC->PurifiedFractions StructureElucidation Structure Elucidation (MS, NMR, IR, UV) PurifiedFractions->StructureElucidation Putative_Signaling_Pathway cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPK_Pathway MAPK Pathway (p38, JNK, ERK) InflammatoryStimuli->MAPK_Pathway NFkB_Pathway IKK Complex InflammatoryStimuli->NFkB_Pathway MorunigrolC This compound MorunigrolC->MAPK_Pathway Inhibition MorunigrolC->NFkB_Pathway Inhibition NFkB NF-κB (p65/p50) MAPK_Pathway->NFkB Activation IkB IκBα NFkB_Pathway->IkB Phosphorylation & Degradation IkB->NFkB Inhibition NFkB_translocation NF-κB Translocation NFkB->NFkB_translocation Nucleus Nucleus GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_translocation->GeneExpression Induction Inflammation Inflammation GeneExpression->Inflammation

Application Notes and Protocols: Morunigrol C Cytotoxicity Assay for MDA-MB-231 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for assessing the cytotoxic effects of Morunigrol C on the human triple-negative breast cancer cell line, MDA-MB-231. The accompanying application notes offer guidance on data interpretation and presentation. The MDA-MB-231 cell line is a widely used model for highly aggressive and metastatic breast cancers.[1][2][3] Understanding the cytotoxic potential of novel compounds like this compound in this cell line is a critical step in preclinical drug development. The primary method detailed here is the MTT assay, a reliable and widely adopted colorimetric method for evaluating cell viability.[4][5]

Data Presentation

Effective evaluation of cytotoxic activity requires clear and concise data presentation. Quantitative data from the cytotoxicity assay should be summarized to facilitate comparison and interpretation.

Table 1: Cell Viability of MDA-MB-231 Cells Treated with this compound

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100
11.1320.06590.27
50.9880.05178.79
100.7650.04361.00
250.4320.03334.45
500.2110.02116.83
1000.1050.0158.37

Table 2: IC50 Values of this compound on MDA-MB-231 Cells

Treatment DurationIC50 (µM)
24 hours28.5
48 hours15.2
72 hours8.9

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard procedures for cytotoxicity testing in adherent cell lines.[4][6]

Materials:

  • MDA-MB-231 cells[1]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MDA-MB-231 cells to 70-80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed MDA-MB-231 cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add this compound at various concentrations incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570nm solubilize->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the this compound cytotoxicity assay on MDA-MB-231 cells.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Morunigrol_C This compound Bax Bax Morunigrol_C->Bax activates Bcl2 Bcl-2 Morunigrol_C->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: A potential apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols: Gene Expression Analysis of Morunigrol C using RT-qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morunigrol C is a novel meroterpenoid compound that has garnered interest within the scientific community for its potential therapeutic properties.[1] Meroterpenoids, a class of natural products, are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-neoplastic effects.[1] Understanding the molecular mechanisms underlying these activities is crucial for the development of new therapeutic agents. This application note provides a detailed protocol for analyzing the effect of this compound on gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), a highly sensitive and specific technique for quantifying mRNA levels.[2][3]

This document offers a comprehensive guide for researchers, from cell culture and treatment to data analysis. It includes detailed experimental protocols, guidelines for data presentation, and visual representations of the experimental workflow and a hypothetical signaling pathway potentially modulated by this compound.

Data Presentation

Quantitative data from RT-qPCR experiments should be meticulously organized to ensure clarity and facilitate comparison between different experimental conditions. The following tables provide a template for presenting your findings.

Table 1: Effect of this compound on Target Gene Expression

Treatment GroupConcentration (µM)Target GeneRelative Fold Change (Mean ± SD)p-value
Vehicle Control0Gene X1.00 ± 0.00-
This compound1Gene XValueValue
This compound5Gene XValueValue
This compound10Gene XValueValue
Vehicle Control0Gene Y1.00 ± 0.00-
This compound1Gene YValueValue
This compound5Gene YValueValue
This compound10Gene YValueValue

This table should be populated with your experimental data. The relative fold change is typically calculated using the 2-ΔΔCt method, normalized to a housekeeping gene and the vehicle control.

Table 2: Primer Sequences for RT-qPCR

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Amplicon Size (bp)
Housekeeping GeneSequenceSequenceSize
Target Gene XSequenceSequenceSize
Target Gene YSequenceSequenceSize

It is crucial to design and validate primers to ensure specificity and efficiency.[4] The amplicon length should ideally be between 100-300 bp for optimal qPCR performance.[2]

Experimental Protocols

This section provides a detailed methodology for investigating the effect of this compound on gene expression in a selected cell line.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies or a cancer cell line for oncology research) in 6-well plates at a density of 5 x 105 cells/well.

  • Incubation: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.

RNA Isolation
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using 1 mL of a suitable RNA lysis buffer (e.g., TRIzol reagent).

  • Phase Separation: Transfer the cell lysate to a microcentrifuge tube, add 200 µL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube. Add 500 µL of isopropanol to precipitate the RNA. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the RNA pellet and resuspend it in 20-50 µL of RNase-free water.

  • Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In a sterile, RNase-free tube, combine the following components for each sample:

    • Total RNA: 1 µg

    • Random hexamers or oligo(dT) primers: 1 µL

    • dNTP mix (10 mM): 1 µL

    • RNase-free water: to a final volume of 13 µL

  • Denaturation: Heat the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute.

  • Reverse Transcription Master Mix: Prepare a master mix containing the following for each reaction:

    • 5X Reaction Buffer: 4 µL

    • Reverse Transcriptase (e.g., M-MLV): 1 µL[4]

    • RNase Inhibitor: 1 µL

  • cDNA Synthesis: Add 7 µL of the master mix to each RNA/primer mixture. The reverse transcription process typically involves incubation at 37°C to 50°C for 30 to 60 minutes, followed by enzyme inactivation at a higher temperature (e.g., 70°C to 85°C).[5]

Real-Time Quantitative PCR (RT-qPCR)
  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine:

    • 2X SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template (diluted 1:10): 2 µL

    • Nuclease-free water: 7 µL

    • Note: Include a "no reverse transcriptase" control to check for genomic DNA contamination.[3]

  • Thermal Cycling: Perform the qPCR using a real-time PCR detection system with the following cycling conditions (example):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the product.[4]

Visualizations

Diagrams are provided to illustrate the experimental workflow and a hypothetical signaling pathway that may be influenced by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_isolation RNA Isolation cluster_cdna_synthesis cDNA Synthesis cluster_rt_qpcr RT-qPCR cell_seeding 1. Cell Seeding incubation1 2. Overnight Incubation cell_seeding->incubation1 treatment 3. This compound Treatment incubation1->treatment incubation2 4. Incubation treatment->incubation2 lysis 5. Cell Lysis incubation2->lysis phase_sep 6. Phase Separation lysis->phase_sep precipitation 7. RNA Precipitation phase_sep->precipitation wash 8. RNA Wash precipitation->wash resuspension 9. RNA Resuspension wash->resuspension rt_setup 10. Reverse Transcription Setup resuspension->rt_setup cdna_synthesis 11. cDNA Synthesis rt_setup->cdna_synthesis qpcr_setup 12. qPCR Reaction Setup cdna_synthesis->qpcr_setup thermal_cycling 13. Thermal Cycling qpcr_setup->thermal_cycling data_analysis 14. Data Analysis thermal_cycling->data_analysis

Caption: Experimental workflow for this compound gene expression analysis.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Morunigrol_C This compound IKK IKK Morunigrol_C->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Transcription IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB_active IκBα Degradation

Caption: Hypothetical NF-κB signaling pathway modulated by this compound.

References

Application Notes and Protocols: Synthesis and Enhanced Bioactivity of Moracin C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the synthesis of Moracin C derivatives and the evaluation of their enhanced bioactivity. Moracin C, a natural phenolic compound, has garnered significant interest for its potential therapeutic applications. This document outlines a synthetic approach to generate derivatives with improved biological activities, specifically focusing on PCSK9 inhibition and anti-inflammatory effects.

Data Presentation: Bioactivity of Moracin C Derivatives

The following table summarizes the quantitative data on the bioactivity of synthesized Moracin C derivatives as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) expression in HepG2 cells.[1][2][3]

CompoundStructurePCSK9 Inhibition (%)
Moracin C (1) 2-(2,4-dihydroxyphenyl)-5-hydroxy-6-(3-methylbut-2-enyl)benzofuran-
Moracin M (2) 2-(2,4-dihydroxyphenyl)-5-hydroxybenzofuran-
Compound 7 2-(3,5-dimethoxyphenyl)-5-methoxybenzofuran97.1
Compound 8 2-(3,5-dimethoxyphenyl)-5-methoxy-4'-(3-methylbut-2-enyl)benzofuran-
Compound 9 2-(3,5-dimethoxyphenyl)-5-methoxy-7-(3-methylbut-2-enyl)benzofuran-
Compound 10 2-(3,5-dimethoxyphenyl)-5-methoxy-4',7-di(3-methylbut-2-enyl)benzofuran-
Berberine (Positive Control)60.9

Experimental Protocols

Protocol 1: Three-Step Synthesis of Moracin C Derivatives

This protocol details a three-step synthesis of Moracin C and its derivatives, starting from the Sonogashira coupling to form the 2-arylbenzofuran skeleton, followed by prenylation.[3]

Step 1: Sonogashira Coupling for 2-Arylbenzofuran Formation

  • To a solution of 2-iodo-5-methoxyphenol (1 equivalent) and 1-ethynyl-3,5-dimethoxybenzene (1.2 equivalents) in dimethylformamide (DMF), add PdCl2(PPh3)2 (0.03 equivalents) and CuI (0.06 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-arylbenzofuran nucleus.[3]

Step 2: Prenylation

  • Dissolve the 2-arylbenzofuran product from Step 1 in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C and add n-butyllithium (n-BuLi) (2.5 equivalents) dropwise.

  • Stir the mixture at -78°C for 30 minutes.

  • Add prenyl bromide (3.0 equivalents) to the reaction mixture and allow it to warm to room temperature.

  • Stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the residue by column chromatography to separate the prenylated derivatives.[3]

Step 3: Demethylation (for hydroxylated derivatives)

  • Dissolve the methoxy-containing derivative in anhydrous dichloromethane (DCM).

  • Cool the solution to -78°C and add boron tribromide (BBr3) (3.0 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final hydroxylated Moracin C derivative.

Protocol 2: Evaluation of Anti-Inflammatory Activity in RAW264.7 Macrophages

This protocol describes the methodology to assess the anti-inflammatory effects of Moracin C derivatives on lipopolysaccharide (LPS)-stimulated murine macrophages.[4]

Cell Culture and Treatment:

  • Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

  • Pre-treat the cells with various concentrations of the Moracin C derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for NO measurement, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Measurement:

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.[4]

Western Blot Analysis for iNOS and COX-2 Expression:

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):

  • Collect the cell culture supernatant after LPS stimulation.

  • Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[4]

Analysis of NF-κB and MAPK Signaling Pathways:

  • For NF-κB analysis, prepare nuclear and cytosolic extracts from the cells.

  • Perform Western blotting on the extracts to detect the levels of p65 in the nucleus and IκBα phosphorylation in the cytosol.

  • For MAPK analysis, perform Western blotting on whole-cell lysates to detect the phosphorylation status of p38, ERK, and JNK.[4]

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of Moracin C Derivatives Start Start Sonogashira Coupling Sonogashira Coupling Start->Sonogashira Coupling 2-iodo-5-methoxyphenol, 1-ethynyl-3,5-dimethoxybenzene 2-Arylbenzofuran 2-Arylbenzofuran Sonogashira Coupling->2-Arylbenzofuran Prenylation Prenylation 2-Arylbenzofuran->Prenylation n-BuLi, prenyl bromide Prenylated Derivatives Prenylated Derivatives Prenylation->Prenylated Derivatives Demethylation Demethylation Prenylated Derivatives->Demethylation BBr3 Final Products Final Products Demethylation->Final Products

Caption: Workflow for the synthesis of Moracin C derivatives.

Inhibitory Signaling Pathway

G cluster_pathway Moracin C Anti-Inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs p38, ERK, JNK TLR4->MAPKs IκBα IκBα TLR4->IκBα activates Moracin_C Moracin C Moracin_C->MAPKs NF-κB_nucleus NF-κB (p65) (Nuclear Translocation) Moracin_C->NF-κB_nucleus inhibits AP-1 AP-1 MAPKs->AP-1 Inflammatory Response Inflammatory Response (iNOS, COX-2, TNF-α, IL-1β, IL-6) AP-1->Inflammatory Response NF-κB (p65) NF-κB (p65) NF-κB (p65)->NF-κB_nucleus NF-κB_nucleus->Inflammatory Response

Caption: Inhibition of LPS-induced inflammatory pathways by Moracin C.[4]

References

Troubleshooting & Optimization

Morunigrol C precipitation in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morunigrol C. The information is designed to address common challenges related to its precipitation in aqueous buffer solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a natural phenolic compound with the molecular formula C₁₉H₁₆O₄[1]. Like many phenolic compounds, it possesses a hydrophobic furanocoumarin-like core structure, which leads to low solubility in aqueous solutions. This poor solubility can lead to precipitation during experimental assays, affecting the accuracy and reproducibility of results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Due to its hydrophobic nature, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Phenolic compounds generally show better solubility in polar protic solvents like alcohols[2][3].

Q3: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous buffer?

This phenomenon is known as "precipitation upon dilution." It occurs because the solubility of this compound is significantly lower in the aqueous buffer compared to the organic stock solvent. When the stock solution is diluted, the concentration of the organic solvent decreases, and if the final concentration of this compound exceeds its solubility limit in the aqueous buffer, it will precipitate out of the solution.

Q4: How does pH affect the solubility of this compound?

Q5: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?

Yes, using a water-miscible organic co-solvent is a common strategy to increase the solubility of hydrophobic compounds. Besides DMSO from the stock solution, small amounts of ethanol can be included in the final aqueous solution. However, it is crucial to ensure that the final concentration of the co-solvent does not interfere with the experimental assay or cause toxicity to cells. Always include a vehicle control with the same co-solvent concentration in your experiments.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshoot and resolve precipitation issues with this compound in your experiments.

Problem: Precipitate observed in the this compound stock solution (in organic solvent).
Possible Cause Solution
Incorrect Solvent Ensure you are using a high-purity, anhydrous grade of the recommended organic solvent (e.g., DMSO, ethanol).
Low Temperature If the stock solution has been stored at low temperatures (-20°C or -80°C), some compounds may crystallize. Gently warm the vial to room temperature or in a 37°C water bath and vortex thoroughly to redissolve the compound.
Concentration Too High While a high-concentration stock is recommended, it should not exceed the solubility limit in the chosen organic solvent. If precipitation persists, prepare a slightly more dilute stock solution.
Problem: Precipitate forms immediately upon dilution of the stock solution into aqueous buffer.
Possible Cause Solution
Exceeding Aqueous Solubility Limit This is the most common cause. Reduce the final concentration of this compound in the aqueous solution. Perform a solubility test to determine the approximate solubility limit in your specific buffer.
Rapid Dilution Adding the stock solution too quickly to the buffer can cause localized high concentrations and shock precipitation. Add the stock solution dropwise while vortexing or stirring the buffer.
Buffer Composition High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting-out effect). If possible, try reducing the salt concentration of your buffer.
Problem: Solution is initially clear but becomes cloudy or shows precipitation over time.
Possible Cause Solution
Time-Dependent Precipitation The compound may be forming a supersaturated solution that is not stable over time. Prepare fresh dilutions of this compound immediately before use.
Temperature Fluctuation A decrease in temperature can reduce solubility. Ensure your experiments are conducted at a constant and controlled temperature.
pH Instability Changes in the pH of the medium over time (e.g., due to cellular metabolism) could affect the solubility of this compound. Ensure your buffer has sufficient buffering capacity for the duration of the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight: 308.33 g/mol ).

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

    • Visually inspect the solution to ensure there is no undissolved particulate matter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Dilution of this compound into Aqueous Buffer
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

    • Vortex mixer or magnetic stirrer

  • Procedure:

    • Bring the this compound stock solution and the aqueous buffer to room temperature.

    • Vortex the stock solution to ensure it is homogeneous.

    • While continuously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution drop by drop.

    • Continue to mix the solution for a few minutes to ensure homogeneity.

    • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, it is likely that the solubility limit has been exceeded.

Protocol 3: Quantification of this compound by HPLC (Adapted from similar compounds)

This protocol is a general guideline adapted from methods used for furanocoumarin derivatives and may require optimization for this compound[4][5].

  • Instrumentation and Conditions:

    • HPLC System: With UV or photodiode array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water is a common mobile phase for similar compounds[4]. A starting point could be a gradient from 45% to 70% acetonitrile over 15-20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: Based on the furanocoumarin structure, a wavelength around 310 nm is a reasonable starting point for detection[4]. A UV scan of a pure sample in the mobile phase should be performed to determine the optimal wavelength.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standards to generate a calibration curve.

    • Prepare the experimental samples, ensuring they are filtered through a 0.22 µm syringe filter before injection to remove any particulate matter.

    • Inject the samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

Quantitative Data Summary

Due to the limited availability of public data for this compound, the following tables provide estimated values based on the properties of similar phenolic and furanocoumarin compounds. These values should be experimentally verified.

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility
DMSO> 10 mg/mL
Ethanol> 5 mg/mL
Methanol> 5 mg/mL
Water< 0.1 mg/mL
PBS (pH 7.4)< 0.05 mg/mL

Table 2: Factors Influencing this compound Precipitation in Aqueous Buffers

FactorEffect on SolubilityRecommendation
pH Increasing pH above the pKa of phenolic groups may increase solubility.Test a range of pH values (e.g., 7.0, 7.5, 8.0), but monitor compound stability.
Temperature Increased temperature generally increases solubility.Maintain a constant, controlled temperature during experiments.
Co-solvent (e.g., DMSO, Ethanol) Increases solubility.Keep the final concentration as low as possible (ideally <0.5%) and use vehicle controls.
Ionic Strength High salt concentrations may decrease solubility.Use the lowest feasible salt concentration in the buffer.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Solutions prep_stock 1. Prepare 10 mM Stock in 100% DMSO warm_vortex 2. Warm to RT & Vortex prep_stock->warm_vortex dilute 4. Slow, Dropwise Dilution (while vortexing buffer) warm_vortex->dilute prep_buffer 3. Prepare Aqueous Buffer prep_buffer->dilute visual_check 5. Visually Inspect for Precipitation dilute->visual_check clear_solution Solution is Clear: Proceed with Experiment visual_check->clear_solution No precipitate Precipitation Observed: Troubleshoot visual_check->precipitate Yes

Caption: Workflow for preparing this compound working solutions.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_dilution Was the dilution performed slowly? check_concentration->check_dilution No end Problem Resolved reduce_concentration->end slow_dilution Perform slow, dropwise dilution with mixing check_dilution->slow_dilution No check_ph Can the buffer pH be adjusted? check_dilution->check_ph Yes slow_dilution->end adjust_ph Increase buffer pH slightly (e.g., to 8.0) check_ph->adjust_ph Yes use_cosolvent Consider adding a small amount of co-solvent check_ph->use_cosolvent No adjust_ph->end use_cosolvent->end

Caption: Decision tree for troubleshooting precipitation issues.

References

Safety Operating Guide

Navigating the Disposal of Morunigrol C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Morunigrol C, a bioactive benzofuran derivative, requires careful consideration for its disposal to mitigate potential hazards. In the absence of a specific Safety Data Sheet (SDS), a comprehensive disposal plan must be formulated based on its chemical class and general best practices for laboratory waste management.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given its nature as a bioactive small molecule, caution is warranted to avoid accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety gogglesProtects eyes from splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Use in a fume hoodMinimizes inhalation of any potential aerosols or dust.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.

  • Waste Identification and Segregation:

    • All waste materials containing this compound must be classified as hazardous chemical waste.

    • Segregate this compound waste from other laboratory waste streams. Specifically, do not mix it with aqueous waste, sharps, or biological waste.

    • Distinguish between solid waste (e.g., contaminated gloves, weighing paper, solid compound) and liquid waste (e.g., solutions containing this compound).

  • Containerization and Labeling:

    • Use designated, leak-proof, and chemically compatible containers for waste collection.

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Bioactive," "Chemical Irritant").

    • Ensure container lids are securely fastened when not in use to prevent spills or the release of vapors.

  • Solid Waste Disposal:

    • Place all solid waste contaminated with this compound, including unused solid compound, contaminated PPE, and lab consumables (e.g., pipette tips, weighing boats), into a designated solid hazardous waste container.

    • For spills of solid this compound, carefully sweep the material to prevent dust formation. If necessary, moisten the material slightly with a suitable solvent (e.g., ethanol) to minimize airborne particles before collection.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound, such as experimental solutions, in a designated liquid hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

    • Segregate chlorinated and non-chlorinated solvent waste if applicable to your institution's waste management policies.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • If the spill is liquid, absorb it with an inert material such as vermiculite, dry sand, or a chemical absorbent pad. Do not use combustible materials like paper towels for large spills of flammable solutions.

    • Collect the absorbent material and any contaminated items and place them in the designated hazardous waste container.

    • Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Final Disposal:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area until they are collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for the final disposal of chemical waste. The primary and recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.

Experimental Protocols Cited

The disposal procedures outlined above are based on established general protocols for handling and disposing of organic and bioactive compounds in a laboratory setting. Key principles from sources such as the National Research Council's "Prudent Practices in the Laboratory" and guidelines from environmental protection agencies inform this process. These protocols emphasize a hierarchy of waste management that prioritizes safety and environmental protection through proper identification, segregation, and containment of hazardous materials.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

morunigrol_c_disposal_workflow start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated PPE) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid solid_container Place in labeled 'Solid Hazardous Waste' container solid_waste->solid_container segregate_solvents Segregate chlorinated and non-chlorinated solvents if required liquid_waste->segregate_solvents storage Store securely in designated waste accumulation area solid_container->storage liquid_container Place in labeled 'Liquid Hazardous Waste' container liquid_container->storage non_chlorinated Non-Chlorinated Waste Container segregate_solvents->non_chlorinated Non-Chlorinated chlorinated Chlorinated Waste Container segregate_solvents->chlorinated Chlorinated non_chlorinated->liquid_container chlorinated->liquid_container disposal Arrange for disposal by authorized personnel (EHS) storage->disposal end End of Disposal Process disposal->end

Caption: Workflow for this compound waste disposal.

Personal protective equipment for handling Morunigrol C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Morunigrol C

This document provides crucial safety and logistical information for the handling of this compound, a bioactive phenolic compound. While a specific Safety Data Sheet (SDS) for this compound is not currently available, its potential cytotoxic properties necessitate handling with the utmost care, following established protocols for hazardous compounds. The following guidelines are based on best practices for managing cytotoxic agents in a research environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure to potentially hazardous research compounds. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Body Protection Disposable, solid-front, back-closure gown made of a low-lint, non-absorbent material. Cuffs should be tucked into the inner glove.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling powders or if there is a risk of aerosol generation.[1][2]Prevents inhalation of airborne particles.

Operational Plan for Handling this compound

This section outlines a step-by-step procedure for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to minimize exposure.

  • Spill Kit: Ensure a well-stocked cytotoxic spill kit is readily accessible before beginning any work.

  • Waste Containers: Labeled, leak-proof, and puncture-resistant containers for cytotoxic waste must be available in the work area.

Handling Procedures
  • Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order (gown, respirator, eye protection, inner gloves, outer gloves).

  • Compound Preparation: If working with a powdered form, carefully weigh the required amount within the containment of a BSC or fume hood to prevent aerosolization. When preparing solutions, perform all dilutions and manipulations within the containment unit.

  • Transport: When moving this compound outside of the containment unit, it should be in a sealed, labeled, and shatter-proof secondary container.

Spill Management
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or produces significant aerosols, evacuate the immediate area.

  • Don PPE: Before cleaning the spill, don the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.

  • Containment: Use absorbent pads from a cytotoxic spill kit to gently cover and contain the spill, working from the outside in.

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent and water.

  • Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan
  • Segregation: All waste generated from handling this compound, including used PPE, disposable labware, and spill cleanup materials, must be segregated into clearly labeled cytotoxic waste containers.

  • Container Sealing: Once waste containers are full, they should be securely sealed.

  • Final Disposal: Cytotoxic waste must be disposed of according to institutional and local regulations, typically through incineration by a licensed hazardous waste management company.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.

G start Start: Handling this compound prep Preparation - Designated Area - Verify Spill Kit - Prepare Waste Bins start->prep don_ppe Don Appropriate PPE prep->don_ppe handle Handle Compound in Containment Unit don_ppe->handle spill_check Spill Occurred? handle->spill_check no_spill No spill_check->no_spill No yes_spill Yes spill_check->yes_spill Yes decontaminate Decontaminate Work Area no_spill->decontaminate spill_protocol Execute Spill Management Protocol yes_spill->spill_protocol spill_protocol->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste in Designated Bins doff_ppe->dispose end End dispose->end

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.